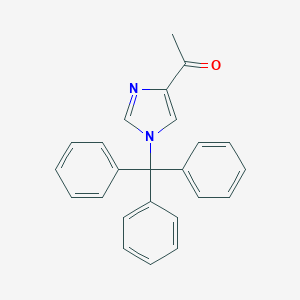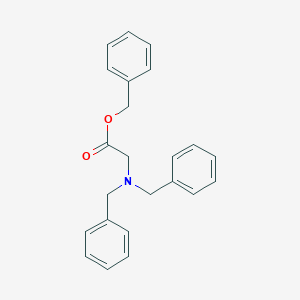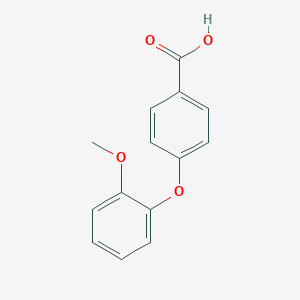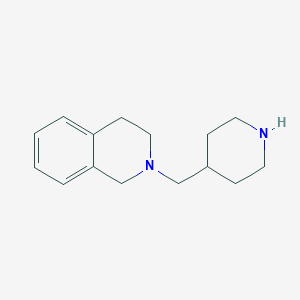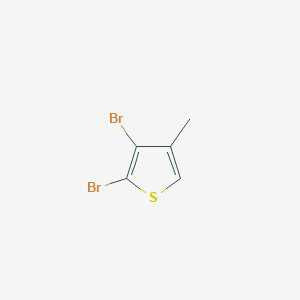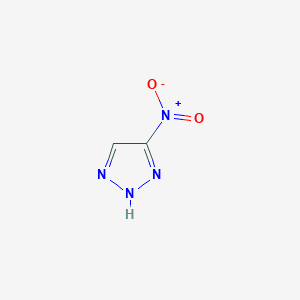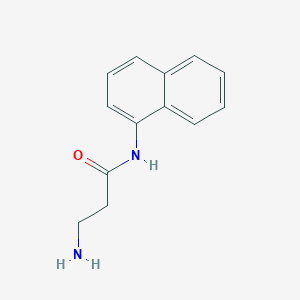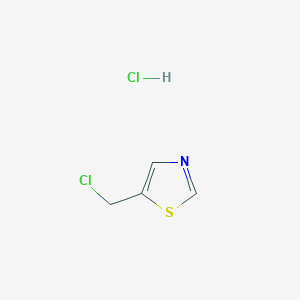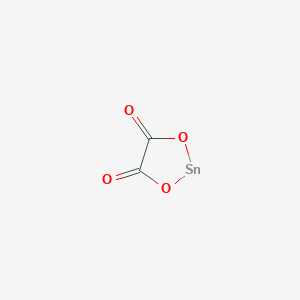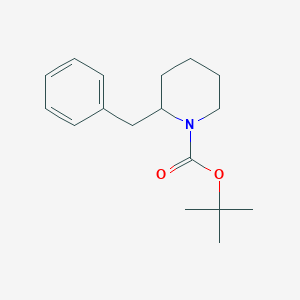
1-Hydroxy-2-prenylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2-prenylnaphthalene is a sesquiterpenoid compound with the molecular formula C15H16O and a molecular weight of 212.3 g/mol . It is a natural product isolated from the herbs of Catalpa ovata . This compound is characterized by its yellow oil appearance and is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Mechanism of Action
Target of Action
It’s worth noting that related compounds, such as prenylated xanthones, have been shown to interact with molecular targets in cancer cells .
Mode of Action
Related compounds like prenylated xanthones have been shown to exhibit cytotoxic activity against cancer cells, with structure–activity relationship studies establishing prenyl moieties as the vital substituents in cellular internalization and binding interactions with molecular targets .
Biochemical Pathways
For instance, 1-Hydroxy-2-naphthoate, a structurally similar compound, is involved in the bacterial degradation of phenanthrene, where it is oxidized to 1,2-dihydroxynaphthalene .
Result of Action
Related compounds have been shown to exhibit various actions against cancer cells, ranging from apoptosis, autophagy, cell cycle arrest, and modulation of key signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-prenylnaphthalene can be synthesized through various organic synthesis methods. One common approach involves the prenylation of 1-hydroxy-naphthalene using prenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, particularly from the herbs of Catalpa ovata . The extraction process includes solvent extraction followed by chromatographic purification to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2-prenylnaphthalene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The prenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of 1-prenyl-2-naphthaldehyde.
Reduction: Formation of 1-hydroxy-2-dihydroprenylnaphthalene.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-Hydroxy-2-prenylnaphthalene has several scientific research applications, including:
Comparison with Similar Compounds
- 2-Hydroxy-1-prenylnaphthalene
- 1-Hydroxy-3-prenylnaphthalene
- 1-Hydroxy-4-prenylnaphthalene
Comparison: 1-Hydroxy-2-prenylnaphthalene is unique due to its specific prenylation position, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and synthetic utility .
Properties
IUPAC Name |
2-(3-methylbut-2-enyl)naphthalen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-11(2)7-8-13-10-9-12-5-3-4-6-14(12)15(13)16/h3-7,9-10,16H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMWMIJHPZVYLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=CC=CC=C2C=C1)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401276064 |
Source


|
| Record name | 2-(3-Methyl-2-buten-1-yl)-1-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401276064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16274-34-3 |
Source


|
| Record name | 2-(3-Methyl-2-buten-1-yl)-1-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16274-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methyl-2-buten-1-yl)-1-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401276064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
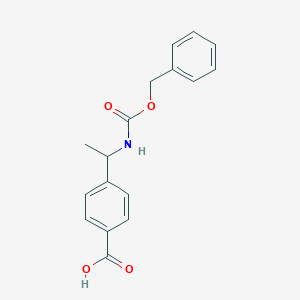
![(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid](/img/structure/B176894.png)
